trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
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Overview
Description
trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: is a heterocyclic compound that features a unique combination of bromine, fluorine, and phenyl groups attached to a pyrrolo[1,2-b][1,2,4]triazole core
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in various chemical transformations .
Pharmacokinetics
It’s worth noting that the ph strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly influence the rate of reaction of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolo[1,2-b][1,2,4]triazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the Bromine and Fluorine Substituents: Halogenation reactions using reagents like N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination are employed.
Phenyl Group Addition: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the phenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms can undergo nucleophilic substitution reactions, making the compound a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: The phenyl group allows for further functionalization through various coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Derivatives: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidized or Reduced Forms: Compounds with altered oxidation states of the triazole ring.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules due to its reactive sites.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biological Probes: Used in the development of probes for studying biological processes.
Industry
Material Science:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Lacks the fluorine substituent, which may affect its reactivity and applications.
7-Fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Lacks the bromine substituent, potentially altering its chemical behavior.
Uniqueness
The presence of both bromine and fluorine atoms in trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole provides unique reactivity patterns and potential for diverse applications, distinguishing it from similar compounds.
This detailed overview highlights the significance of this compound in various fields of research and industry
Properties
IUPAC Name |
(5R,7S)-2-bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFN3/c12-11-14-10-8(13)6-9(16(10)15-11)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIIYYDYEGITLS-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=NC(=N2)Br)C1F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N2C(=NC(=N2)Br)[C@H]1F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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